molecular formula C9H14N2O B1605882 3-((2-Pyridinylmethyl)amino)-1-propanol CAS No. 6950-99-8

3-((2-Pyridinylmethyl)amino)-1-propanol

Cat. No.: B1605882
CAS No.: 6950-99-8
M. Wt: 166.22 g/mol
InChI Key: UTTDICFUEAFWJV-UHFFFAOYSA-N
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Description

3-((2-Pyridinylmethyl)amino)-1-propanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65650. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Polymorphism

A study by Podjed and Modec (2022) explored the hydrogen bonding and polymorphism in salts formed by reactions between amino alcohols (including 3-amino-1-propanol) and quinaldinic acid. This research highlighted the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the structural motifs of the resulting compounds, illustrating the compound's role in studying crystallography and molecular interactions (Podjed & Modec, 2022).

Catalysis and Organic Synthesis

Bruneau‐Voisine et al. (2017) developed an inexpensive catalytic system using manganese and 2-(aminomethyl)pyridine for the reduction of carbonyl derivatives with 2-propanol. This highlights the role of related compounds in facilitating cost-effective and efficient catalytic processes for organic synthesis, offering insights into sustainable chemical processes (Bruneau‐Voisine et al., 2017).

Enantioselective Synthesis

Research by Asami et al. (2015) utilized derivatives of amino alcohols in the enantioselective addition of diethylzinc to aldehydes, achieving high enantioselectivity. This study underscores the utility of amino alcohol derivatives in asymmetric synthesis, crucial for producing chiral compounds in pharmaceuticals and fine chemicals (Asami et al., 2015).

Biochemical and Medicinal Research

In the realm of biochemical and medicinal research, Choi et al. (2010) investigated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs. This illustrates the compound's significance in biocatalysis and the production of chiral pharmaceutical intermediates (Choi et al., 2010).

Material Science and Engineering

A study by Aly and El-Mohdy (2015) focused on modifying poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, for medical applications. This research demonstrates the application of amino-modified polymers in developing materials with potential biomedical uses, such as antibacterial and antifungal agents (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDICFUEAFWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289931
Record name NSC65650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-99-8
Record name NSC65650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC65650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridylmethylamino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

prepared by reaction of 3-amino-propan-1-ol with pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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